Naphtho[2,3-c]acridine
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Overview
Description
Naphtho[2,3-c]acridine is a heterocyclic compound with a fused ring structure comprising naphthalene and acridine units.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho[2,3-c]acridine can be synthesized through various methods. One common approach involves the condensation of 2-naphthylamine with a Mannich base in the presence of acetic acid under reflux conditions . Another method includes the use of nucleophilic substitution reactions to introduce the acridinyl skeleton .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic reactions that can be adapted for larger-scale production. The use of readily available starting materials like 2-naphthylamine and Mannich bases makes the process feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,3-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the aromatic system, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic rings
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination agents
Major Products: The major products formed from these reactions include hydroxylated, carbonylated, and halogenated derivatives of this compound, which can further undergo additional functionalization .
Scientific Research Applications
Naphtho[2,3-c]acridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Naphtho[2,3-c]acridine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with essential biological processes such as replication and transcription. This intercalation can lead to the inhibition of topoisomerase enzymes, ultimately resulting in cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Acridine: Shares the acridine core structure and exhibits similar DNA intercalation properties.
Amsacrine: A well-known anticancer agent that also intercalates into DNA and inhibits topoisomerase enzymes.
DACA (N-[(2-dimethylamino)ethyl]acridine-4-carboxamide): Another acridine derivative with potent anticancer activity.
Uniqueness: Naphtho[2,3-c]acridine is unique due to its fused naphthalene-acridine structure, which enhances its ability to interact with biological targets and increases its potential for functionalization. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Properties
CAS No. |
223-03-0 |
---|---|
Molecular Formula |
C21H13N |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
naphtho[2,3-c]acridine |
InChI |
InChI=1S/C21H13N/c1-2-6-15-13-19-16(11-14(15)5-1)9-10-18-12-17-7-3-4-8-20(17)22-21(18)19/h1-13H |
InChI Key |
PMFAINXSWPGDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC=CC=C5N=C43 |
Origin of Product |
United States |
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